![molecular formula C18H26N2O4 B5634281 1-ethyl-4-{[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]carbonyl}-2(1H)-pyridinone](/img/structure/B5634281.png)
1-ethyl-4-{[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]carbonyl}-2(1H)-pyridinone
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Overview
Description
This compound belongs to a class of organic molecules known for their complex structure, which includes a pyridinone core and a spirocyclic moiety. The interest in this compound stems from its unique chemical structure, which contributes to its potential applications in various fields of organic chemistry and medicinal research.
Synthesis Analysis
The synthesis of such complex molecules generally involves multi-step reactions. An example in this context is the synthesis of related 4H-pyrano[3,2-c]pyridines, which are produced from 4-hydroxy-6-methyl-2-pyridone through reactions with various carbonyl compounds (Mekheimer, Mohamed, & Sadek, 1997).
Molecular Structure Analysis
The structure of similar compounds, like 3-hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone, has been studied. These compounds exhibit a quinoid form with a minor contribution from an aromatic zwitterion form, indicating a complex electronic structure (Xiao et al., 1993).
Chemical Reactions and Properties
The chemical reactions of pyridinones often involve their interaction with other molecules, leading to various derivatives. For instance, pyrrolidine-1-carboxylates feature reactions that involve different substituents leading to structurally diverse compounds (Pedroso et al., 2020).
Physical Properties Analysis
The physical properties of these compounds, including melting points, solubility, and crystal structure, are influenced by their molecular configuration. X-ray powder diffraction data, for example, provide insights into the structural dimensions of related compounds (Wang et al., 2017).
Chemical Properties Analysis
The chemical properties, like reactivity and stability, are determined by the functional groups present in the molecule. The reaction kinetics and pathways, as studied in similar compounds, show varying degrees of reactivity depending on the substitution pattern (Cox, Onyido, & Buncel, 1992).
properties
IUPAC Name |
1-ethyl-4-[(1R,3S)-1-hydroxy-3-methoxy-3-methyl-7-azaspiro[3.5]nonane-7-carbonyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-4-19-8-5-13(11-15(19)22)16(23)20-9-6-18(7-10-20)14(21)12-17(18,2)24-3/h5,8,11,14,21H,4,6-7,9-10,12H2,1-3H3/t14-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELIQEUZIOQVMB-PBHICJAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=CC1=O)C(=O)N2CCC3(CC2)C(CC3(C)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=CC(=CC1=O)C(=O)N2CCC3(CC2)[C@@H](C[C@]3(C)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-4-{[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]carbonyl}-2(1H)-pyridinone |
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